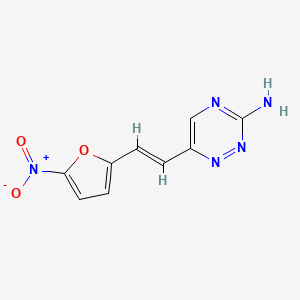
Furalazine
概要
説明
フララジンは、コレラ患者における陽性便培養期間の短縮に効果があるとされる抗菌剤です . コレラの治療において、クロラムフェニコールよりも高い有効性が示されています . この化合物の分子式はC9H7N5O3で、分子量は233.18 g/molです .
2. 製法
フララジンの合成には、特定の条件下で、1,2,4-トリアジン誘導体とフラン化合物を反応させる方法が用いられます。製法は一般的に以下の手順で構成されます。
1,2,4-トリアジン誘導体とフラン化合物を反応させる: 適切な触媒の存在下で。
フララジンの工業生産方法は広くは文書化されていませんが、一般的なアプローチは、実験室での設定と同様の反応条件を用いた大規模合成です .
準備方法
The synthesis of Furalazine involves the reaction of 1,2,4-triazine derivatives with furan compounds under specific conditions. The preparation method typically includes the following steps:
Reacting 1,2,4-triazine derivatives: with furan compounds in the presence of a suitable catalyst.
Purification: of the resulting product through recrystallization or chromatography techniques.
Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings .
化学反応の分析
フララジンは、以下の化学反応を含め、さまざまな化学反応を起こします。
酸化: フララジンは強力な酸化剤を使用して酸化することができ、対応する酸化物が生成されます。
還元: この化合物は、水素化ホウ素ナトリウムなどの還元剤を使用してアミン誘導体に還元することができます。
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応の触媒が含まれます。 生成される主な生成物は、反応の種類と使用される試薬によって異なります .
科学的研究の応用
フララジンは、以下の科学研究においてさまざまな応用があります。
抗菌研究: 薬剤耐性株のコレラ菌に対する有効性を調べるために使用されます.
医薬品化学: 研究者は、細菌感染症の治療薬としての可能性を探求しています.
作用機序
フララジンの作用機序には、細菌細胞との相互作用が含まれ、その結果、必須の細菌酵素が阻害されます。 これにより、細菌細胞のプロセスが阻害され、最終的に細菌が死滅します . この化合物は、細菌代謝に関与する特定の経路を標的にするため、耐性株に対しても効果を発揮します .
6. 類似化合物の比較
フララジンは、その特異的な構造と作用機序によりユニークなものです。類似した化合物には、以下が含まれます。
- ジヒドロメチルフララジン
- アザリビン
- チラパザミン
- バルデナフィル
- アパゾン
- ラモトリギン
- セフトリアキソン
- ピメトロジン
- フェルベヌリン (プラノマイシン)
- レウミシン
- トキソフラビン (パンソトリシン) .
これらの化合物は、フララジンと構造的に類似していますが、その特定の用途と作用機序が異なります。 フララジンのコレラに対する有効性と、細菌細胞との独自の相互作用は、これらの類似した化合物とは異なります .
類似化合物との比較
Furalazine is unique due to its specific structure and mechanism of action. Similar compounds include:
- Dihydromethyl this compound
- Azaribine
- Tirapazamine
- Vardenafil
- Apazone
- Lamotrigine
- Ceftriaxone
- Pymetrozine
- Fervenulin (Planomycin)
- Reumycin
- Toxoflavin (Panthothricin) .
These compounds share structural similarities with this compound but differ in their specific applications and mechanisms of action. This compound’s effectiveness against cholera and its unique interaction with bacterial cells set it apart from these similar compounds .
特性
IUPAC Name |
6-[2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c10-9-11-5-6(12-13-9)1-2-7-3-4-8(17-7)14(15)16/h1-5H,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOLIGKRDWLZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CN=C(N=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862193 | |
| Record name | 3-Amino-6-(2-(5-nitro-2-furyl)vinyl)-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556-12-7 | |
| Record name | 3-Amino-6-(5-nitrofurylethenyl)-1,2,4-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-6-(2-(5-nitro-2-furyl)vinyl)-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















